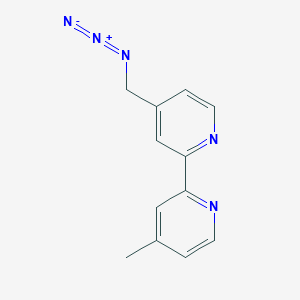
4-(Azidomethyl)-4'-methyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core with an azidomethyl group at the 4-position and a methyl group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Material: The synthesis begins with 4’-methyl-2,2’-bipyridine.
Azidomethylation: The introduction of the azidomethyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of 4’-methyl-2,2’-bipyridine with a suitable azidomethylating agent, such as sodium azide, in the presence of a catalyst or under specific reaction conditions to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing azides to amines.
Major Products
Substitution Reactions: The products depend on the substituent introduced.
Cycloaddition Reactions: Triazole derivatives are the major products.
Reduction Reactions: The primary amine derivative of the original compound.
科学的研究の応用
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photophysical properties.
Pharmaceuticals: The azido group can be a precursor for bioactive molecules, making this compound valuable in drug discovery and development.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.
作用機序
The mechanism of action of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine depends on its application:
Coordination Chemistry: As a ligand, it coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex.
Bioconjugation: In click chemistry, the azido group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules.
類似化合物との比較
Similar Compounds
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: shares similarities with other azidomethyl-substituted bipyridines and biphenyls, such as:
Uniqueness
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: is unique due to the specific positioning of the azidomethyl and methyl groups on the bipyridine core, which can influence its reactivity and coordination behavior compared to other similar compounds.
特性
CAS番号 |
379669-92-8 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC名 |
2-[4-(azidomethyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C12H11N5/c1-9-2-4-14-11(6-9)12-7-10(3-5-15-12)8-16-17-13/h2-7H,8H2,1H3 |
InChIキー |
HZFIQHMAXXZBNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
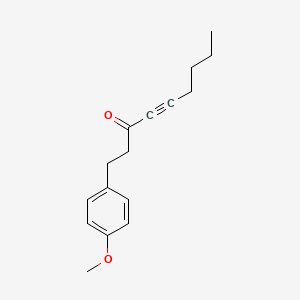
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
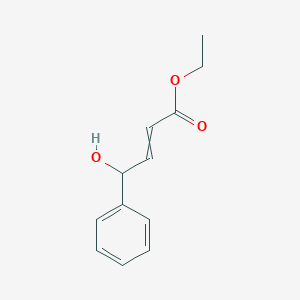
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
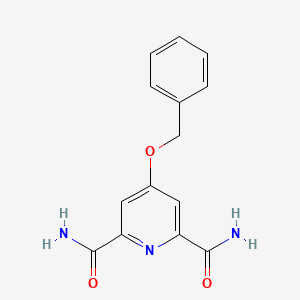
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
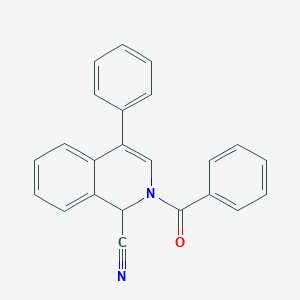
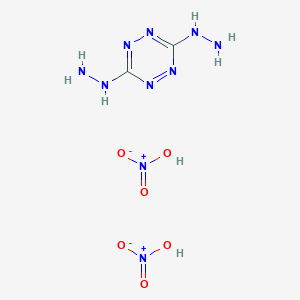

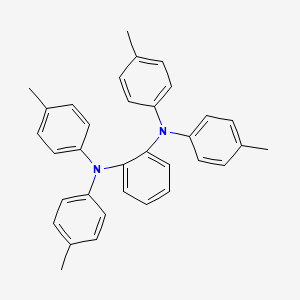
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
